(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid
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Overview
Description
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a chloro-phenylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Introduction of the Chloro-phenylamino Group: The chloro-phenylamino group can be introduced via a nucleophilic substitution reaction, where a chloroaniline reacts with a suitable thiophene derivative under basic conditions.
Acetic Acid Moiety Addition: The acetic acid group can be added through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A 3-phenyl-2-propene compound with antimicrobial properties.
Cinnamyl Alcohol: Another 3-phenyl-2-propene compound used in the fragrance industry.
β-Methylstyrene: A 3-phenyl-2-propene compound used in organic synthesis.
Cinnamic Acid: A 3-phenyl-2-propene compound with applications in the food and pharmaceutical industries.
Uniqueness
(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is unique due to its combination of a thiophene ring with a chloro-phenylamino group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClNO2S |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(3-chloroanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-8-3-1-4-9(7-8)14-11(12(15)16)10-5-2-6-17-10/h1-7,11,14H,(H,15,16) |
InChI Key |
ABBSPTXNIAVXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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